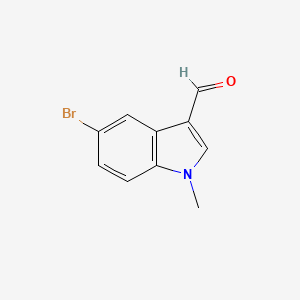

5-bromo-1-methyl-1H-indole-3-carbaldehyde

概要

説明

5-bromo-1-methyl-1H-indole-3-carbaldehyde is a brominated indole derivative that plays a crucial role in various chemical syntheses. This compound has been studied for its unique chemical structure, which makes it a versatile precursor for the synthesis of complex organic molecules, including heterocyclic compounds. Its properties and reactions offer valuable insights for applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 5-bromo-1-methyl-1H-indole-3-carbaldehyde typically involves condensation reactions of 5-bromo-1H-indole-3-carbaldehyde with various reagents. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions results in good yields of desired compounds. These synthesis pathways are characterized by their efficiency and the ability to introduce functional groups at specific positions on the indole core (Barakat et al., 2017).

Molecular Structure Analysis

The molecular structure of 5-bromo-1-methyl-1H-indole-3-carbaldehyde has been elucidated through X-ray crystallography and spectroscopic methods, revealing significant insights into its intermolecular interactions. Hirshfeld surface analysis and DFT studies help in understanding the electron distribution, electrophilic and nucleophilic regions, and thermal stability of the compound, which is stable up to 215°C (Barakat et al., 2017).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic substitution and cyclopropyl radical cyclizations, leading to the formation of a wide array of heterocyclic structures. Its reactivity is influenced by the presence of the bromo and aldehyde groups, which facilitate the formation of novel organic compounds (Vikrishchuk et al., 2019).

科学的研究の応用

-

Multicomponent Reactions (MCRs)

- Field : Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in Multicomponent reactions (MCRs) which offer access to complex molecules .

- Method : MCRs comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

- Results : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

-

Antifungal Properties

- Field : Biology

- Application : Indole-3-carbaldehyde has antifungal properties .

- Method : It is used to protect amphibian species from chytridiomycosis .

- Results : The compound partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .

-

Assembly of Pharmaceutically Interesting Scaffolds

- Field : Pharmaceutical Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives are used in the assembly of pharmaceutically interesting scaffolds .

- Method : This involves the use of 1H-Indole-3-carbaldehyde in sustainable multicomponent reactions .

- Results : This method provides an overview of the field that awaits further exploitation .

- Protection from Chytridiomycosis

- Field : Biology

- Application : Indole-3-carbaldehyde has antifungal properties and is used to protect amphibian species from chytridiomycosis .

- Method : The compound is found on the skin of certain amphibian species that carry Janthinobacterium lividum .

- Results : The presence of this compound on the skin of these amphibians partially accounts for their protection from chytridiomycosis .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-5-7(6-13)9-4-8(11)2-3-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJJLQUTQOICBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354668 | |

| Record name | 5-bromo-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-methyl-1H-indole-3-carbaldehyde | |

CAS RN |

10102-94-0 | |

| Record name | 5-bromo-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1269599.png)

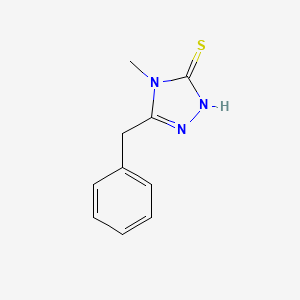

![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)

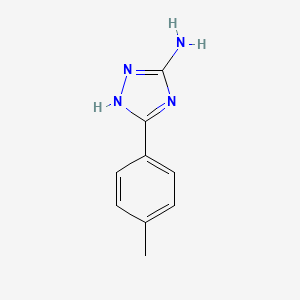

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)

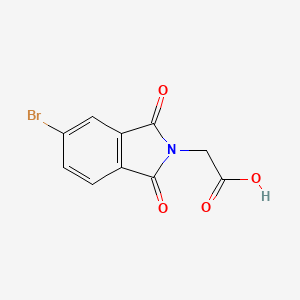

![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)

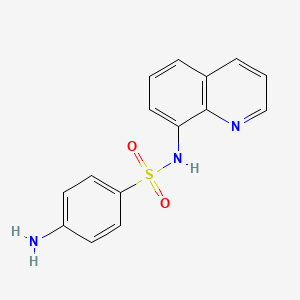

![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)